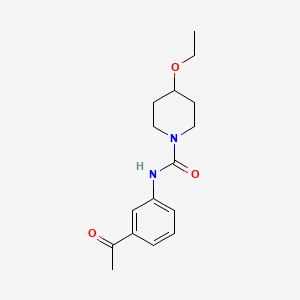

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide

Description

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an ethoxy group attached to a piperidine ring, and a carboxamide functional group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-21-15-7-9-18(10-8-15)16(20)17-14-6-4-5-13(11-14)12(2)19/h4-6,11,15H,3,7-10H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBUIVDLHRYLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

Attachment of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties

Research indicates that piperidine derivatives, including N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, exhibit significant analgesic properties. Piperidine compounds have been shown to interact with opioid receptors, leading to pain relief. The structural modifications in this compound enhance its efficacy compared to traditional analgesics, making it a candidate for further development as a pain management medication .

Antihypertensive Activity

The compound has potential applications in the treatment of hypertension. It is related to known ACE inhibitors, which are critical in managing blood pressure. Studies suggest that derivatives of piperidine can be synthesized to enhance their effectiveness as antihypertensive agents, thus positioning N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide as a candidate for such therapeutic roles .

Synthesis and Derivative Development

The synthesis of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies, such as the use of organocatalysts and novel reaction conditions, have improved the efficiency of producing this compound and its analogs .

Table 1: Synthesis Methods of Piperidine Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Organocatalysis | Use of quinoline catalysts for enhanced yields | 85 |

| IMAMR (Ionic Liquid-Assisted Microwave Reaction) | Efficient large-scale synthesis | 90 |

| Acid-mediated cyclization | Stereoselective formation of piperidine derivatives | 75 |

Case Studies and Research Findings

Case Study 1: Analgesic Efficacy

A study conducted on various piperidine derivatives showed that modifications at the nitrogen atom significantly influenced analgesic activity. N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide demonstrated higher potency than several commercially available analgesics, suggesting its potential for clinical application in pain management .

Case Study 2: Antihypertensive Effects

In another investigation, compounds similar to N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide were tested for their ability to inhibit ACE activity. Results indicated promising antihypertensive effects, leading researchers to propose further studies into its mechanism of action and potential as a therapeutic agent .

Conclusion and Future Directions

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide represents a significant advancement in the field of medicinal chemistry. Its applications as an analgesic and antihypertensive agent highlight the importance of piperidine derivatives in drug development. Future research should focus on optimizing synthesis methods and conducting clinical trials to fully understand its therapeutic potential.

This compound's unique properties and the ongoing exploration of its derivatives underscore the dynamic landscape of pharmaceutical research, paving the way for innovative treatments in pain management and hypertension.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antibacterial activity.

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Exhibits similar biological activities but with different potency and selectivity.

Uniqueness

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide is unique due to its specific structural features, such as the ethoxy group on the piperidine ring and the acetyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide involves the reaction of 4-ethoxypiperidine with 3-acetylphenyl isocyanate. The structural formula can be represented as follows:

This compound features a piperidine ring, which is crucial for its biological activity, particularly in modulating various receptor interactions.

Biological Activity Overview

1. Mechanism of Action

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide has been shown to exhibit significant activity against various biological targets. Its mechanism primarily involves:

- Inhibition of Cathepsin K : A study demonstrated that derivatives related to this compound have inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. The compound showed comparable efficacy to established inhibitors like MIV-711, indicating potential use in treating osteoporosis .

- Antiviral Properties : Research indicates that nitrogen-containing heterocyclic carboxamide derivatives exhibit antiviral activities against various viruses, including influenza. These compounds have shown low cytotoxicity while maintaining high efficacy against viral replication .

2. In Vitro Studies

In vitro studies have confirmed the biological activity of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide through various assays:

- Enzymatic Assays : The compound was evaluated for its inhibitory effects on cathepsin K using a series of concentration gradients. Results indicated a dose-dependent inhibition, with significant reductions in enzyme activity observed at concentrations as low as 1 µM .

- Cell Culture Studies : In RAW264.7 cells treated with the compound, there was a notable decrease in CTX-I levels (an indicator of bone resorption) compared to untreated controls, further supporting its anti-resorptive properties .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.